3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a pyrazole-derived hydrazide characterized by a 4-bromo-3,5-dimethylpyrazole core linked to a 2-methylpropanehydrazide moiety. The hydrazide group (-CONHNH₂) introduces hydrogen-bonding capacity, which is critical for molecular recognition in drug design .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O/c1-5(9(15)12-11)4-14-7(3)8(10)6(2)13-14/h5H,4,11H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTMNMMVFCWZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NN)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. The hydrazide derivative of 3-(4-bromo-3,5-dimethyl-1H-pyrazole-1-yl) has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and disruption of the cell cycle .
Thrombopoietin Receptor Agonists
The compound's structural similarity to known thrombopoietin receptor agonists suggests potential applications in treating thrombocytopenia. Thrombopoietin is crucial for platelet production, and compounds that can enhance its activity may serve as therapeutic agents. In particular, modifications to the pyrazole structure have been explored to improve solubility and bioavailability, which are critical for effective treatment .
Agricultural Applications
Pesticidal Properties
The pyrazole derivatives have shown promise as agrochemicals due to their ability to act as insecticides or fungicides. Studies have reported that certain pyrazole-based compounds exhibit effective pest control properties against agricultural pests, potentially offering a safer alternative to traditional pesticides .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of new compounds. The presence of the bromine atom in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is believed to enhance biological activity due to its electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities:
†Calculated based on analogous compounds. ‡Predicted from (similar backbone).
Key Observations :
Physicochemical Properties
- LogP and Solubility : The target compound’s predicted LogP (~1.98, ) suggests moderate lipophilicity, comparable to acetohydrazide analogs (e.g., C₇H₁₁BrN₄O, MW 247.09). Higher lipophilicity in trifluoromethyl-substituted derivatives (e.g., ) may reduce aqueous solubility .
- Thermal Stability: Pyrazole derivatives with bromine (e.g., 4-bromo-3,5-dimethylpyrazole, mp 120–124°C, ) exhibit higher melting points than non-halogenated analogs, indicating enhanced crystallinity.
Biological Activity
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16BrN5
- Molar Mass : 300.18 g/mol
- CAS Number : 512826-72-1
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanehydrazide is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptors associated with inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in cancer cells.
Case Studies
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3,5-dimethylpyrazole + NBS | DCM, AIBN | 60°C, 12 hrs | 75–85 | |
| 2 | Bromopyrazole + hydrazide | EtOH, H2SO4 (cat.) | Reflux, 6–8 hrs | 60–70 |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns and hydrazide linkage .
- X-ray Crystallography: For unambiguous structural determination. Refinement via SHELXL is standard, leveraging high-resolution data to resolve bond lengths and angles .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da) .
Example Crystallographic Parameters (from analogous hydrazides):
| Parameter | Value (Å/°) | Software Used | Reference |
|---|---|---|---|
| Unit cell (a,b,c) | 10.977, 7.688, 15.887 | SHELXL | |
| R-factor | 0.036 | SHELXL |
Basic: What biological activities have been reported for this compound?
Answer:
While direct studies are limited, structurally related pyrazole-hydrazides exhibit:
- Antimicrobial Activity: Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anti-inflammatory Effects: Inhibition of COX-2 enzymes in vitro (IC50 ~10–50 µM) .
- Anticancer Potential: Apoptosis induction in HeLa cells through caspase-3 activation .
Q. Table 2: Biological Assay Data (Representative)
| Activity | Assay Type | IC50/EC50 | Reference |
|---|---|---|---|
| Antimicrobial | Broth dilution | 12.5 µg/mL | |
| Anti-inflammatory | COX-2 inhibition | 28 µM |
Advanced: How can researchers optimize synthetic yield while minimizing side products?
Answer:
Strategies include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
- Catalyst Screening: Transition metals (e.g., CuBr) improve regioselectivity in bromination .
- Purification Techniques: Use of preparative HPLC or column chromatography to isolate the target compound from hydrazone byproducts .
Key Consideration: Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically.
Advanced: How should contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
Answer:
- Data Re-refinement: Use SHELXL’s TWIN/BASF commands to account for twinning or disorder .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
- Comparative Analysis: Align with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .
Case Study: A related pyrazolyl-tetrazine compound showed a 0.05 Å bond length deviation; re-refinement with SHELXL’s restraints resolved the discrepancy .
Advanced: How to address inconsistent biological activity results across studies?
Answer:
- Purity Verification: Conduct elemental analysis and HPLC (>98% purity threshold) to rule out impurities .
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Profiling: Combine in vitro assays with molecular docking to validate target engagement (e.g., COX-2 active site binding) .
Note: Biological variability often arises from differences in cell passage number or serum concentration in media.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
